molecular formula C8H13N3O6 B3047944 Doranidazole CAS No. 149838-23-3

Doranidazole

カタログ番号 B3047944
CAS番号: 149838-23-3
分子量: 247.21 g/mol
InChIキー: FIITXXIVUIXYMI-RQJHMYQMSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Doranidazole is a novel radiosensitizer that has garnered interest in cancer research. It is designed to enhance the effects of radiation therapy by sensitizing tumor cells to irradiation. The compound belongs to the class of 2-nitroimidazoles and exhibits selective activity under hypoxic conditions within solid tumors .

科学的研究の応用

Radiosensitization in Pancreatic Cancer

Doranidazole has been studied as a radiosensitizer for pancreatic cancer, showing efficacy in enhancing the effects of radiation therapy. A clinical study in Japan combined doranidazole with intraoperative radiotherapy for localized unresectable pancreatic cancer. In vitro and in vivo studies demonstrated that doranidazole can sensitize human pancreatic cancer cells to radiation, particularly under hypoxic conditions, which are common in pancreatic tumors (Shibamoto et al., 2000).

Enhancing Local Tumor Control

Another study assessed the potential of doranidazole in enhancing radiation-induced local control in a murine tumor model. The results showed that doranidazole significantly enhanced the radiation response in tumors, especially when administered prior to radiation treatment. This suggests that doranidazole can be effective in improving radiation therapy outcomes in tumors (Murata et al., 2008).

Long-term Survival in Pancreatic Cancer Treatment

A study investigating the long-term effects of doranidazole in treating locally advanced pancreatic cancer found that while short-term survival rates did not differ significantly, a notable difference was observed in 3-year survival rates. Patients treated with doranidazole showed a 23% survival rate compared to 0% in the placebo group, indicating the potential effectiveness of doranidazole in improving long-term survival for pancreatic cancer patients (Karasawa et al., 2008).

Radiosensitizing Effects on Glioma Stem Cells

Research on glioma stem cells (GSCs) found that doranidazole potentiated radiation-induced DNA damage in hypoxic GSCs and conferred a significant survival benefit in mice harboring GSC-derived tumors in radiotherapy settings. This study highlights doranidazole's theranostic potential as a ferroptosis inducer targeting GSCs in their hypoxic niche (Koike et al., 2020).

Effect on Radiation-Induced Apoptosis

Doranidazole was also studied for its effect on radiation-induced apoptosis in L5178Y lymphoma cells. The research indicated that doranidazole enhanced radiation-induced apoptosis under hypoxic conditions, highlighting its potential as a radiosensitizer in cancer treatment (Aoki et al., 2002).

Radiochemical Properties

A study focusing on the radiochemical properties of doranidazole confirmed its role as a hypoxic cell radiosensitizer with low toxicity. The research showed that doranidazole has high reactivity toward both hydrated electrons and hydroxyl radicals, enhancing radiation-induced DNA strand breaks, which is crucial for its role in radiosensitization (Kuwabara et al., 2002).

作用機序

Doranidazole’s primary mechanism of action lies in its ability to sensitize tumor cells to radiation. Under hypoxic conditions, it undergoes reductive activation within cancer cells. The reduced form generates reactive oxygen species (ROS) that damage cellular components, including DNA. Consequently, when combined with radiation therapy, Doranidazole enhances tumor cell killing by increasing DNA damage and impairing repair mechanisms .

Safety and Hazards

  • Neurotoxicity : Unlike some other nitroimidazole derivatives, Doranidazole exhibits reduced neurotoxicity due to its limited blood-brain barrier permeability .

特性

IUPAC Name

(2R,3S)-3-[(2-nitroimidazol-1-yl)methoxy]butane-1,2,4-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O6/c12-3-6(14)7(4-13)17-5-10-2-1-9-8(10)11(15)16/h1-2,6-7,12-14H,3-5H2/t6-,7+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIITXXIVUIXYMI-RQJHMYQMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=N1)[N+](=O)[O-])COC(CO)C(CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C(=N1)[N+](=O)[O-])CO[C@@H](CO)[C@@H](CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3048817
Record name Doranidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3048817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Doranidazole

CAS RN

149838-23-3, 161903-10-2
Record name Doranidazole [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149838233
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PR-69
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0161903102
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Doranidazole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB17304
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Doranidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3048817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PR-69
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4BLU68P76A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name DORANIDAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/911XR034RX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Doranidazole
Reactant of Route 2
Doranidazole
Reactant of Route 3
Doranidazole
Reactant of Route 4
Doranidazole
Reactant of Route 5
Doranidazole
Reactant of Route 6
Doranidazole

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。